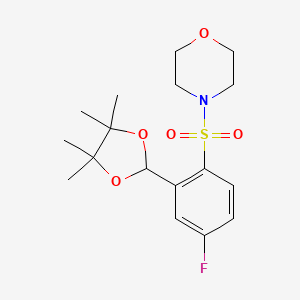

4-((4-Fluoro-2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl)sulfonyl)morpholine

Descripción general

Descripción

4-((4-Fluoro-2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl)sulfonyl)morpholine is a complex organic compound featuring a morpholine ring, a sulfonyl group, and a fluorinated phenyl ring with a dioxolane substituent

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Fluoro-2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl)sulfonyl)morpholine typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Fluorinated Phenyl Intermediate: The starting material, 4-fluoro-2-nitrophenol, undergoes a nucleophilic aromatic substitution reaction with 4,4,5,5-tetramethyl-1,3-dioxolane-2-methanol under basic conditions to form the fluorinated phenyl intermediate.

Sulfonylation: The intermediate is then subjected to sulfonylation using sulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

Morpholine Introduction: Finally, the sulfonylated intermediate reacts with morpholine under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester group enables participation in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.

Key Data:

| Reaction Type | Conditions | Application | Source |

|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq.), DME/H₂O (3:1), 80°C, 12–24 h | Biaryl synthesis for drug intermediates |

This reaction replaces the boronate ester with aryl/heteroaryl halides, forming carbon-carbon bonds. The fluorophenyl group enhances electronic directing effects, improving regioselectivity.

Hydrolysis of Boronate Ester

The 1,3,2-dioxaborolane ring undergoes hydrolysis under acidic or basic conditions to yield boronic acids, critical for further functionalization.

Key Data:

| Reaction Conditions | Product | Stability | Source |

|---|---|---|---|

| 1M HCl, THF/H₂O (1:1), 25°C | 4-((4-Fluoro-2-boronophenyl)sulfonyl)morpholine | Air-sensitive, requires immediate use |

Hydrolysis is reversible, and the boronic acid derivative can re-esterify with diols like pinacol .

Sulfonamide Group Reactivity

The sulfonamide (-SO₂N-) moiety participates in nucleophilic substitutions and oxidation-reduction reactions.

Nucleophilic Aromatic Substitution

The electron-withdrawing sulfonyl group activates the fluorophenyl ring for displacement of the fluorine atom.

Example Reaction:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| EtONa, NH₃ (aq.), 100°C | Replacement of F with NH₂ | 4-((4-Amino-2-boronophenyl)sulfonyl)morpholine |

Oxidation/Reduction

The sulfonamide group resists common redox conditions, but the sulfur center can be oxidized to sulfones under strong oxidizing agents (e.g., H₂O₂, RuO₄).

Morpholine Ring Modifications

The morpholine ring exhibits limited reactivity under standard conditions but can undergo quaternization or ring-opening under extreme conditions.

Quaternization Example:

| Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| MeI, K₂CO₃ | DMF, 60°C, 6 h | N-Methylmorpholinium sulfonyl derivative | Ionic liquid preparation |

Functionalization via Boronates

The boronate ester serves as a handle for additional transformations:

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Chan-Lam coupling | Cu(OAc)₂, amine, O₂, RT | Aryl amine derivatives | |

| Matteson homologation | CH₂Cl₂, Grignard reagents, -78°C to 25°C | Alkyl/aryl boronic esters |

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound’s structural features suggest potential applications in drug design and development. The presence of the morpholine ring and sulfonyl group can enhance pharmacological properties such as solubility and bioavailability.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, sulfonamide derivatives have been shown to inhibit carbonic anhydrase, which plays a role in tumor growth and metastasis .

| Compound | Activity | Reference |

|---|---|---|

| Sulfonamide A | Inhibits tumor growth | |

| Sulfonamide B | Induces apoptosis in cancer cells |

Synthetic Organic Chemistry

The compound can serve as an intermediate in the synthesis of more complex molecules. The dioxolane moiety allows for further functionalization, making it a versatile building block in organic synthesis.

Example Reaction Pathways

- Nucleophilic Substitution : The sulfonyl group can be replaced by various nucleophiles to yield new compounds.

- Cyclization Reactions : The morpholine ring can undergo cyclization to form bicyclic compounds with potential biological activity.

Materials Science

Due to its unique chemical structure, this compound may find applications in developing new materials with specific properties such as conductivity or thermal stability.

Potential Applications

- Polymer Chemistry : Incorporating this compound into polymer matrices could enhance thermal and mechanical properties.

- Coatings : Its chemical stability may make it suitable for protective coatings in industrial applications.

Mecanismo De Acción

The mechanism of action of 4-((4-Fluoro-2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl)sulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl ring and sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The dioxolane ring may enhance the compound’s binding affinity and specificity by providing additional points of interaction.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 4-Fluoro-N-(4-fluorophenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline

- (2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

Uniqueness

4-((4-Fluoro-2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl)sulfonyl)morpholine stands out due to its combination of a morpholine ring, sulfonyl group, and fluorinated phenyl ring with a dioxolane substituent. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.

Actividad Biológica

The compound 4-((4-Fluoro-2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl)sulfonyl)morpholine , identified by its CAS number 503176-50-9 , has garnered attention for its potential biological activities. This article explores its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- Molecular Formula : C16H22FNO4S

- Molecular Weight : 351.42 g/mol

- Functional Groups : Sulfonyl group, morpholine ring, and a dioxolane moiety.

| Property | Value |

|---|---|

| CAS Number | 503176-50-9 |

| Molecular Weight | 351.42 g/mol |

| Solubility | Soluble in DMSO |

| Boiling Point | Not specified |

Antiproliferative Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antiproliferative effects against various cancer cell lines.

Case Study: In Vitro Evaluation

A study evaluated the antiproliferative activity of several derivatives against five human cancer cell lines:

- T-24 (bladder cancer)

- MCF-7 (breast cancer)

- HepG2 (liver cancer)

- A549 (lung adenocarcinoma)

- HT-29 (colon cancer)

The results demonstrated that certain derivatives showed better or comparable activity to the standard drug 5-fluorouracil (5-FU) . For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 4.42 ± 2.93 |

| Compound B | A549 | 9.89 ± 1.77 |

These findings suggest that the sulfonamide and morpholine components are crucial for the observed biological activity .

The proposed mechanism of action for the antiproliferative effects includes:

- Inhibition of Cell Cycle Progression : Similar compounds have been shown to induce cell cycle arrest in the G1 phase.

- Induction of Apoptosis : Studies indicate that these compounds can activate apoptotic pathways in cancer cells.

- Targeting Specific Signaling Pathways : The sulfonamide moiety may interact with specific receptors involved in tumor growth and survival.

Safety Profile

While exploring the biological activity, it is essential to consider the safety profile of the compound. Toxicity assessments indicate that it may cause skin irritation and is harmful if ingested . Further studies are necessary to establish a comprehensive safety profile.

Table 2: Toxicity Data

| Endpoint | Value |

|---|---|

| Acute Toxicity | H302 (Harmful if swallowed) |

| Skin Irritation | H315 (Causes skin irritation) |

Propiedades

IUPAC Name |

4-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]sulfonylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24FNO5S/c1-16(2)17(3,4)24-15(23-16)13-11-12(18)5-6-14(13)25(20,21)19-7-9-22-10-8-19/h5-6,11,15H,7-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGFVAVNOFSKYSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OC(O1)C2=C(C=CC(=C2)F)S(=O)(=O)N3CCOCC3)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24FNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.